2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide
Description
2-(5,7-Dihydroxy-1H-indol-3-yl)ethylazanium; bromide is a brominated indole derivative featuring hydroxyl groups at positions 5 and 7 of the indole ring, an ethylazanium (quaternary ammonium) group at position 3, and a bromide counterion. While direct data on this compound are scarce in the provided evidence, comparisons can be drawn from structurally related indole derivatives with bromine, hydroxyl/methoxy substituents, or cationic groups.
Properties
IUPAC Name |
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2.BrH/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14;/h3-5,12-14H,1-2,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRZGCBQKAJSBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CC[NH3+])O)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fischer Indole Synthesis
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Starting material : 5,7-Dimethoxyphenylhydrazine (derived from 3,5-dimethoxyphenol via diazotization).
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Condensation : React with 3-nitropropanal in acetic acid at 80°C for 12 h to form 5,7-dimethoxy-3-(2-nitrovinyl)indole.
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Reduction : Catalytic hydrogenation (H₂, Pd/C, ethanol) reduces the nitrovinyl group to ethylamine, yielding 5,7-dimethoxytryptamine.
Key Data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| Phenylhydrazine prep | 89% | 95% |
| Condensation | 76% | 91% |
| Reduction | 82% | 98% |
HBr-Mediated Demethylation
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Reaction conditions : Reflux 5,7-dimethoxytryptamine (1 eq) in 48% HBr/acetic acid (5:1 v/v) at 120°C for 8 h under nitrogen.
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Mechanism : Sequential SN2 cleavage of methoxy groups generates catechol intermediates, with HBr providing Br⁻ for salt formation.
Optimization Parameters :
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| HBr concentration | 48% | Maximizes demethylation |
| Temperature | 120°C | Prevents indole polymerization |
| Reaction time | 8 h | Balances completion vs. degradation |
Outcome :
Synthetic Pathway 2: Direct Hydroxylation of Tryptamine
Regioselective Hydroxylation
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Substrate : Tryptamine hydrobromide in anhydrous DMF at −10°C.
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Hydroxylating agent : Pyridinium chlorochromate (PCC, 2.2 eq) with BF₃·Et₂O (1.5 eq) as Lewis acid.
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Quenching : Add NaHSO₃ solution to reduce excess PCC, followed by ion-exchange chromatography (Dowex 50WX8, H⁺ form).
Challenges :
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Over-oxidation to quinone byproducts (mitigated by low-temperature conditions)
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C4/C6 competition (controlled via steric effects of BF₃ coordination)
Performance Metrics :
| Parameter | Value |
|---|---|
| Regioselectivity | 5,7:4,6 = 8:1 |
| Isolated yield | 58% |
Counterion Exchange and Salt Formation
In Situ Salt Formation
Demethylation with HBr inherently generates the azanium bromide salt due to protonation of the ethylamine side chain and Br⁻ counterion association.
Metathesis from Chloride Salts
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Dissolve 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium chloride in hot methanol.
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Filter and evaporate to obtain bromide salt (98% ion exchange efficiency).
Comparative Analysis :
| Method | Purity | Scaling Feasibility |
|---|---|---|
| In situ (HBr) | 99% | Industrial-scale |
| Metathesis | 97% | Lab-scale |
Analytical Characterization
¹H NMR (400 MHz, D₂O)
High-Resolution Mass Spectrometry
Purity Assessment
Ion-Pair HPLC Conditions :
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Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm)
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Mobile phase: 0.1% heptafluorobutyric acid in H₂O/MeCN (95:5 to 60:40 over 20 min)
Process Optimization Considerations
Solvent Selection for Demethylation
Temperature Profiling
Scalability and Industrial Adaptation
Continuous Flow Demethylation
Waste Management
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HBr recovery : Distillation under reduced pressure (85% recovery efficiency)
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Acetic acid recycling : Molecular sieve dehydration for reuse
Emerging Methodologies
Enzymatic Demethylation
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups on the indole ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5,7-dihydroxy-1H-indol-3-yl)ethylazanium;bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its 5,7-dihydroxyindole core and ethylazanium-bromide moiety. Below is a comparative analysis with analogous molecules from the evidence:
Table 1: Structural Comparison of Indole Derivatives
Physicochemical Properties
- Solubility: The 5,7-dihydroxy groups enhance hydrophilicity compared to methoxy or non-polar substituents (e.g., Sepantronium Bromide’s ethers and aryl groups). Ethylazanium’s cationic nature further increases water solubility, similar to KOR105’s quaternary ammonium .
Research Implications and Gaps
- Structural Optimization : The hydroxyl-azanium combination offers a template for designing dual-function molecules (antioxidant + cationic targeting).
- Unanswered Questions :
- How does the 5,7-dihydroxy configuration affect survivin or other cancer targets compared to Sepantronium’s 5-bromo substitution?
- Does the ethylazanium group enhance cytotoxicity or selectivity compared to neutral indole derivatives?
Q & A
Q. Comparative Reaction Parameters :
| Parameter | CuAAC | Acid Condensation |
|---|---|---|
| Catalyst | CuI | Acetic acid |
| Temperature | Ambient | Reflux (~110°C) |
| Yield | 50% | Not reported |
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign indole NH (δ ~10.2 ppm), ethylazanium CH2 (δ 3.1–3.4 ppm), and aromatic carbons (110–150 ppm) .
- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 427.0757 with ±2 ppm accuracy) .
- TLC : Monitor reactions using EtOAc/hexane (70:30; Rf = 0.30) .
- Elemental Analysis : Validate purity (>98% C/H/N content) against theoretical values .
Q. Conflicting Data Resolution :
- Re-run spectra under standardized conditions (e.g., deuterated solvents, pH control for azanium stability).
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
Q. What strategies should be employed to assess the compound's stability under standard laboratory storage conditions?
- Methodological Answer :
- Accelerated Stability Testing :
- Expose to pH 3–9 buffers (37°C, 1 week).
- Monitor degradation via HPLC (C18 column, UV detection at 254 nm).
- Light Sensitivity : Store aliquots in amber vials under UV/visible light (ICH Q1B guidelines).
- Thermal Stability : Heat samples to 40–60°C for 4 weeks; analyze by TLC/NMR for decomposition .
Advanced Research Questions
Q. How can researchers systematically investigate discrepancies in reported biological activities of this indole derivative across independent studies?
- Methodological Answer :
- Standardized Assays : Use identical cell lines (e.g., HEK293), passage numbers, and incubation times.
- Dose-Response Curves : Test 0.1–100 μM concentrations with triplicate technical replicates.
- Computational Validation : Perform molecular docking (e.g., MOE software ) to predict binding affinities against reported targets.
- Meta-Analysis : Apply fixed/random-effects models to reconcile EC50 variability across studies .
Q. What computational approaches are suitable for predicting the environmental persistence and bioaccumulation potential of this compound?
- Methodological Answer :
- QSAR Models : Use EPI Suite to estimate logP (octanol-water partitioning) and biodegradation half-lives.
- Molecular Dynamics (MD) : Simulate interactions with soil organic matter/water interfaces (GROMACS).
- Environmental Compartment Analysis : Model distribution in air/water/soil using EQC fugacity models .
Q. What experimental frameworks are recommended for elucidating the molecular targets and mechanism of action in cellular models?
- Methodological Answer :
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways.
- CRISPR Screening : Knock out candidate targets (e.g., kinases) to assess resistance/sensitivity.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified proteins .
Q. How can regioselective functionalization of the indole core be achieved to develop derivatives with enhanced pharmacological properties?
- Methodological Answer :
- Electrophilic Substitution : Use N-protected indoles (e.g., Boc) to direct bromination to C5/C7 positions.
- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids at C3 (Pd(PPh3)4, K2CO3, DMF/H2O) .
- Protecting Groups : Temporarily mask hydroxyls (e.g., TBS ethers) to enable selective alkylation .
Q. What methodologies enable the detection and characterization of oxidative degradation products under accelerated stability testing conditions?
- Methodological Answer :
- LC-HRMS : Use HILIC columns to separate polar degradation products; identify via exact mass (±5 ppm).
- Radical Trapping : Add BHT (butylated hydroxytoluene) to confirm radical-mediated oxidation pathways.
- Isotope Labeling : Synthesize 13C-labeled analogs to track oxidation sites via NMR .
Q. Which biophysical techniques are most informative for studying interactions between this compound and serum proteins or DNA?
- Methodological Answer :
- Circular Dichroism (CD) : Monitor conformational changes in DNA (e.g., B-to-Z transitions) upon binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and ΔH/ΔS values.
- Fluorescence Quenching : Measure tryptophan emission suppression in albumin (λex = 280 nm) .
Q. How should comparative structure-activity relationship (SAR) studies be designed to evaluate critical functional group contributions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
